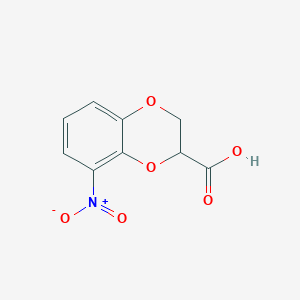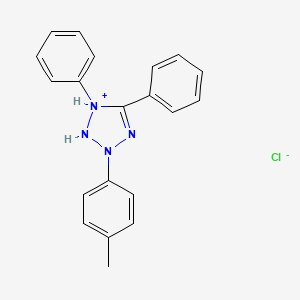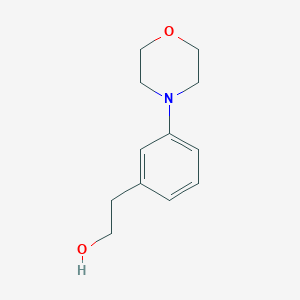![molecular formula C12H18Cl2N2O B14135559 1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride CAS No. 1048649-18-8](/img/structure/B14135559.png)
1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride typically involves the reaction of 2-(2-chlorophenoxy)ethanol with piperazine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in a solvent such as ethanol or methanol. The product is then purified by recrystallization or other suitable methods .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents such as sodium hydroxide or other nucleophiles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways within the body, leading to its observed effects .
Comparison with Similar Compounds
1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Similar in structure but lacks the phenoxy group, which may result in different reactivity and applications.
1-(2-Phenoxyethyl)piperazine: Lacks the chlorine atom, which can influence its chemical properties and biological activity.
1-(2-Methoxyethyl)piperazine:
Properties
CAS No. |
1048649-18-8 |
|---|---|
Molecular Formula |
C12H18Cl2N2O |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15;/h1-4,14H,5-10H2;1H |
InChI Key |
OABPAAXTVPWCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


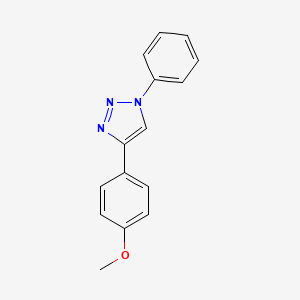

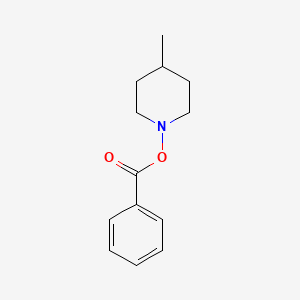
![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)
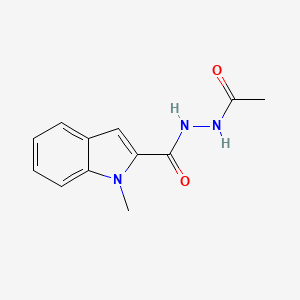
![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
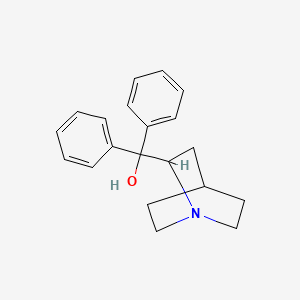
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
